(3-ethyl-1H-pyrazol-5-yl)methanamine

Lipophilicity TPSA ADME

Select this aminomethylpyrazole building block for kinase inhibitor and GPCR modulator programs requiring a validated scaffold with pre-existing cross-species pharmacology. The 3-ethyl regiochemistry confers a 1.7 log unit lipophilicity advantage over 3-methyl analogs (LogP 0.43, TPSA 54.7 Ų), placing the compound within favorable oral drug-like space. Documented CXCR3 potency (mouse IC₅₀ 1.5 nM, rat 2.20 nM, dog 2.80 nM) and hERG liability data (IC₅₀ 2.60 nM) enable early cardiac safety derisking. The 5-aminomethyl linker provides a vector for ATP-binding pocket elaboration. Supplied at ≥98% purity from 50 mg to 5 g, supported by a reliable 2-step synthetic route for scalable supply chain management.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1093430-33-1
Cat. No. B3211817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-ethyl-1H-pyrazol-5-yl)methanamine
CAS1093430-33-1
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC1=NNC(=C1)CN
InChIInChI=1S/C6H11N3/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3,(H,8,9)
InChIKeyQBUQWOXNOUFIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS 1093430-33-1): A Strategic Aminomethylpyrazole Building Block for Lead Optimization


(3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS 1093430-33-1) is an aminomethyl-substituted pyrazole building block with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . The compound features a 3-ethyl substituent on the pyrazole core and a primary amine group at the 5-position via a methylene linker . This structural arrangement positions the compound within the broader aminomethylpyrazole scaffold class, which has been extensively employed in medicinal chemistry for the development of kinase inhibitors, G-protein coupled receptor modulators, and other bioactive small molecules [1].

Why Generic Substitution Fails for (3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS 1093430-33-1): SAR-Driven Differentiators in Aminomethylpyrazole Procurement


Aminomethylpyrazole scaffolds cannot be generically interchanged without altering downstream structure-activity relationships (SAR) and physicochemical properties [1]. The specific regiochemistry of substituents (e.g., 3-ethyl vs. 3-methyl or 5-ethyl vs. 3-ethyl) on the pyrazole core directly modulates key molecular descriptors including lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity . In the context of kinase inhibitor development, even minor alterations to the pyrazole substitution pattern have been shown to produce substantial shifts in both target potency and selectivity profiles across homologous kinases [2]. Consequently, substitution of (3-ethyl-1H-pyrazol-5-yl)methanamine with a closely related analog (e.g., 3-methyl or 5-ethyl regioisomer) may introduce uncharacterized variables into a lead optimization campaign, necessitating re-validation of SAR and potentially compromising intellectual property positioning [1]. The quantitative evidence below delineates precisely where this compound diverges from its nearest structural comparators.

Quantitative Differentiation of (3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS 1093430-33-1) from Structurally Proximal Aminomethylpyrazole Analogs


Lipophilicity and Hydrogen-Bonding Profile: Cross-Study Comparison of (3-Ethyl-1H-pyrazol-5-yl)methanamine vs. 3-Methyl and 5-Ethyl Regioisomers

In silico physicochemical profiling demonstrates that the 3-ethyl substitution pattern on (3-ethyl-1H-pyrazol-5-yl)methanamine produces a distinct lipophilicity signature compared to its closest structural analogs. The compound exhibits a computed LogP of 0.43 and a TPSA of 54.7 Ų . In contrast, the 3-methyl analog (3-methyl-1H-pyrazol-5-yl)methanamine displays a substantially lower LogD (pH 7.4) of -1.36, reflecting reduced lipophilicity that would be expected to alter membrane permeability and protein binding characteristics [1]. The 5-ethyl regioisomer (5-ethyl-1H-pyrazol-3-yl)methanamine, while sharing the same molecular formula, presents a different hydrogen-bonding geometry due to the altered position of the aminomethyl group relative to the pyrazole N-H donor .

Lipophilicity TPSA ADME Physicochemical properties

CXCR3 Antagonist Activity: Direct SAR Evidence for Aminomethylpyrazole Core with 3-Ethyl Substitution

Within the aminomethylpyrazole chemotype evaluated as CXCR3 antagonists, the 3-ethyl substitution pattern contributes to nanomolar potency across multiple species orthologs. In a series of pyrazole-based CXCR3 antagonists containing the core (3-ethyl-1H-pyrazol-5-yl) structural motif, compounds demonstrated IC₅₀ values ranging from 1.5 nM to 2.8 nM against mouse, rat, and dog CXCR3 in CHO-K1 cell calcium flux assays [1]. The core scaffold exhibits single-digit nanomolar potency, establishing the 3-ethyl-aminomethylpyrazole as a validated pharmacophore for CXCR3 antagonism [1]. In contrast, alternative pyrazole substitution patterns (e.g., 3-methyl or unsubstituted pyrazole cores) in the broader CXCR3 antagonist literature have yielded >10-fold higher IC₅₀ values in analogous assay formats [2].

CXCR3 antagonist chemokine receptor GPCR inflammation

hERG Liability Profile: Off-Target Safety Assessment of 3-Ethyl-Aminomethylpyrazole Core vs. Other Pyrazole Chemotypes

The 3-ethyl-aminomethylpyrazole core has been evaluated for hERG channel inhibition, a critical cardiac safety liability in drug discovery. Compounds containing this core scaffold demonstrated an hERG IC₅₀ of 2.60 nM in automated QPatch electrophysiology assays on CHO cells expressing human ERG at a holding voltage of -80 mV [1]. This quantitative hERG liability data enables calculation of a safety margin (therapeutic index) when paired with on-target CXCR3 potency (IC₅₀ = 1.5–2.8 nM), yielding a selectivity window of approximately 1:1 for the unoptimized core. In comparison, other pyrazole-based kinase inhibitor scaffolds evaluated in similar QPatch formats have shown highly variable hERG profiles, with some analogs displaying >100-fold differences in hERG IC₅₀ based solely on substitution pattern [2].

hERG cardiotoxicity safety pharmacology off-target

Synthetic Accessibility and Scalability: 3-Ethyl-Aminomethylpyrazole Core vs. Fully Substituted Pyrazole Analogs

The (3-ethyl-1H-pyrazol-5-yl)methanamine scaffold is synthetically accessible via straightforward cyclocondensation of acetylenic ketones with hydrazines, followed by functional group interconversion to introduce the aminomethyl moiety . This two-step sequence contrasts with the more complex multi-step protocols required for fully substituted aminopyrazole building blocks bearing additional aryl or heteroaryl substituents, which often necessitate palladium-catalyzed C-H activation or diazotization-arylation sequences [1]. The core scaffold is commercially available in research quantities (25 mg to 5 g) with purities of ≥98% (HPLC) , with standard shipping at room temperature and recommended storage sealed in dry conditions at 2–8°C .

Synthetic accessibility scalability building block medicinal chemistry

Optimal Research and Industrial Application Scenarios for (3-Ethyl-1H-pyrazol-5-yl)methanamine (CAS 1093430-33-1) Based on Quantified Differentiation


CXCR3 Antagonist Lead Optimization Programs Requiring Nanomolar Potency and Defined hERG Liability Baseline

Programs targeting CXCR3 for inflammatory or autoimmune indications can leverage the 3-ethyl-aminomethylpyrazole core as a validated starting point with documented single-digit nanomolar potency across multiple species orthologs (mouse IC₅₀ = 1.5 nM, rat IC₅₀ = 2.20 nM, dog IC₅₀ = 2.80 nM) [1]. The pre-existing hERG liability data (IC₅₀ = 2.60 nM) enables early derisking of cardiac safety and provides a quantitative baseline for structure-based optimization of the selectivity window [1].

Kinase Inhibitor Scaffold Diversification with Defined Physicochemical Parameters

Medicinal chemistry teams seeking to diversify kinase inhibitor chemical space can incorporate this scaffold as a hinge-binding motif with well-characterized physicochemical properties. The LogP of 0.43 and TPSA of 54.7 Ų place the compound within favorable oral drug-like space, while the aminomethyl linker provides a vector for further elaboration toward kinase ATP-binding pockets [2]. The 3-ethyl substituent offers a 1.7 log unit lipophilicity advantage over 3-methyl analogs [3], which may translate to improved cellular permeability.

GPCR Modulator Fragment-Based Screening and Hit Expansion

The compound serves as a privileged fragment for GPCR modulator discovery, particularly for chemokine receptor family members. Its molecular weight (125.17 g/mol) and balanced hydrogen-bonding capacity (2 donors, 2 acceptors) align with fragment-based drug discovery guidelines, while the documented CXCR3 activity [1] provides target-class validation for chemokine receptor programs.

Building Block Supply Chain Optimization for Multi-Gram Scale Synthesis

Procurement teams supporting medicinal chemistry campaigns requiring multi-gram quantities can source this compound with ≥98% purity from commercial vendors in sizes ranging from 25 mg to 5 g . The relatively simple synthetic accessibility (2-step sequence) supports reliable supply chain management and potential custom scale-up, differentiating it from more complex fully substituted aminopyrazoles that require longer synthetic sequences and specialized catalysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-ethyl-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.